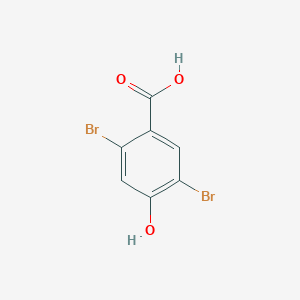

2,5-Dibromo-4-hydroxybenzoic acid

概要

説明

2,5-Dibromo-4-hydroxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzoic acid core. This compound is a derivative of hydroxybenzoic acid and is known for its unique chemical properties and applications in various fields.

作用機序

Target of Action

Similar compounds such as 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to interact with p-hydroxybenzoate hydroxylase . This enzyme is involved in the degradation of aromatic compounds and is found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens .

Mode of Action

Based on the degradation pathway of similar compounds, it can be inferred that the compound might undergo hydrolysis of nitriles to form 3,5-dibromo-4-hydroxybenzoic acid .

Biochemical Pathways

Similar compounds like 4-hydroxybenzoic acid are known to be hydroxylated to form protocatechuate, which subsequently undergoes cleavage in ortho- and/or meta-positions or gets decarboxylated to form catechol . Protocatechuate and catechol are then funneled into the TCA cycle .

Pharmacokinetics

Similar compounds like 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

It’s known that 3,5-dibromo-4-hydroxybenzoic acid exhibited less inhibitory effect than bromoxynil both on luminescent bacteria and germinating seeds of lactuca sativa .

Action Environment

NDB 1165 and Nocardia globerula NHB-2 grown in the presence of isobutyronitrile exhibited nitrilase activities towards benzonitrile .

生化学分析

Biochemical Properties

2,5-Dibromo-4-hydroxybenzoic acid is a type of hydroxybenzoic acid, a group of compounds known for their excellent biochemical and antioxidant capabilities . Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Cellular Effects

It has been suggested that 3,5-dibromo-4-hydroxybenzoic acid, a common degradation product of bromoxynil, exhibits less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of Lactuca sativa .

Molecular Mechanism

It is known that bromoxynil, a compound structurally similar to this compound, works by inhibiting photosynthesis .

Temporal Effects in Laboratory Settings

Bromoxynil, a compound related to this compound, decomposes with a half-life of approximately two weeks in soil . The persistence of bromoxynil increases in soils with elevated clay or organic matter content, suggesting the compound has somewhat limited bioavailability to microorganisms in these environments .

Metabolic Pathways

Bromoxynil and one of its common degradation products, 3,5-dibromo-4-hydroxybenzoic acid, have been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, at elevated temperatures ranging from 75°C to 100°C . The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 5 positions of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

化学反応の分析

Types of Reactions: 2,5-Dibromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the hydroxyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of dibromoquinones.

Reduction: Formation of debrominated hydroxybenzoic acids.

科学的研究の応用

2,5-Dibromo-4-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

- 3,5-Dibromo-4-hydroxybenzoic acid

- 4-Hydroxy-3,5-dibromobenzoic acid

- 2,5-Dichloro-4-hydroxybenzoic acid

Comparison: 2,5-Dibromo-4-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

生物活性

2,5-Dibromo-4-hydroxybenzoic acid (DBHBA) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores the biological properties of DBHBA, including its cytotoxicity, genotoxicity, and potential therapeutic applications.

- Molecular Formula : C7H4Br2O3

- Molecular Weight : 295.91 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 271 - 274 °C

The presence of two bromine substituents at positions 2 and 5 of the benzene ring significantly influences the compound's reactivity and biological interactions compared to non-brominated analogs.

Cytotoxicity and Genotoxicity

Research indicates that DBHBA exhibits notable cytotoxic effects. In a study assessing its impact on human placental JEG-3 cells, DBHBA demonstrated significant cytotoxicity with an effective concentration (EC50) ranging from 22.2 to 26.2 μg/mL. This level of toxicity is comparable to other halogenated compounds, indicating a potential risk for human health upon exposure .

| Compound | EC50 (μg/mL) | Cell Line |

|---|---|---|

| DBHBA | 22.2 ± 1.95 | JEG-3 |

| DCBQ | 26.2 ± 1.92 | JEG-3 |

| DBHB | 26.0 ± 2.66 | JEG-3 |

The cytotoxic effects are linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and lipid peroxidation in cell membranes, thereby disrupting cellular integrity and function .

Interaction with Biomolecules

DBHBA has been studied for its capacity to interact with various biomolecules, potentially influencing metabolic pathways. Its structure allows it to undergo metabolic reductive dehalogenation by specific microorganisms, suggesting applications in bioremediation processes. Furthermore, the compound's ability to modulate gene expression related to steroidogenesis in placental cells highlights its relevance in endocrine disruption studies .

Therapeutic Potential

The therapeutic potential of DBHBA is being explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that DBHBA may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens are still limited.

- Cancer Research : The compound's cytotoxicity against cancer cell lines presents opportunities for further investigation into its role as a potential anticancer agent. Its effects on different cancer types could be significant given its interaction with cellular mechanisms involved in growth and proliferation.

Case Studies

- Study on Placental Cells : A study focused on the effects of DBHBA on human placental JEG-3 cells revealed that exposure led to significant changes in lipid composition and gene expression related to steroid metabolism, indicating potential implications for reproductive health .

- Comparative Analysis with Other Compounds : In comparative studies with similar compounds like dibromobenzoquinones, DBHBA exhibited similar levels of cytotoxicity but varied in its mechanism of action, emphasizing the need for further research into its unique properties.

特性

IUPAC Name |

2,5-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWEMOLYCSDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649909 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-19-6 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。